molecular formula C6H7ClO2 B13971936 3,4-Dihydro-2H-pyran-5-carbonyl chloride CAS No. 98198-84-6

3,4-Dihydro-2H-pyran-5-carbonyl chloride

Cat. No.: B13971936
CAS No.: 98198-84-6
M. Wt: 146.57 g/mol
InChI Key: NKRMUZWBOIRPJG-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyran-5-carbonyl chloride is a heterocyclic compound featuring a six-membered pyran ring (containing one oxygen atom) with partial unsaturation (dihydro structure) and a reactive carbonyl chloride (-COCl) functional group at position 5. This compound is primarily utilized in organic synthesis as an acylating agent due to the electrophilic nature of the carbonyl chloride group. Its applications span pharmaceuticals, agrochemicals, and materials science, where it facilitates the introduction of acyl groups into target molecules.

Properties

CAS No.

98198-84-6

Molecular Formula

C6H7ClO2

Molecular Weight

146.57 g/mol

IUPAC Name

3,4-dihydro-2H-pyran-5-carbonyl chloride

InChI

InChI=1S/C6H7ClO2/c7-6(8)5-2-1-3-9-4-5/h4H,1-3H2

InChI Key

NKRMUZWBOIRPJG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=COC1)C(=O)Cl

Origin of Product

United States

Preparation Methods

Alkylation and Cyclization Approach

A well-documented and industrially relevant method involves the alkylation of methyl acetoacetate with 1-bromo-3-chloropropane, followed by intramolecular cyclization to form the methyl 3,4-dihydro-2H-pyran-5-carboxylate intermediate.

  • Step 1: Alkylation
    1-Bromo-3-chloropropane is reacted with methyl acetoacetate in an alcoholic solvent to yield haloketone intermediates.

  • Step 2: O-Alkylation and Cyclization
    The haloketone undergoes O-alkylation in the presence of sodium methoxide, leading to the formation of methyl 3,4-dihydro-2H-pyran-5-carboxylate.

  • Step 3: Purification
    The crude product is purified by fractional distillation to obtain the pure methyl ester.

This process is characterized by its simplicity, economic feasibility, and environmental friendliness, as it avoids harsh catalysts and utilizes recyclable solvents. It is suitable for commercial-scale production due to its high yield and operational ease.

Conversion of Esters or Acids to 3,4-Dihydro-2H-pyran-5-carbonyl Chloride

Chlorinating Agents

The transformation of the carboxylic acid or ester into the acyl chloride is typically achieved using classical chlorinating reagents such as:

  • Thionyl chloride (SOCl₂)
  • Oxalyl chloride ((COCl)₂)
  • Phosphorus pentachloride (PCl₅) or phosphorus trichloride (PCl₃)

Among these, thionyl chloride is most commonly employed due to its efficiency and ease of removal of byproducts (SO₂ and HCl gases).

Typical Procedure

  • The 3,4-dihydro-2H-pyran-5-carboxylic acid or methyl ester is suspended or dissolved in an inert solvent such as dichloromethane or chloroform.
  • Thionyl chloride is added dropwise under cooling to control the exothermic reaction.
  • The mixture is stirred at room temperature or refluxed gently until the reaction completes, monitored by the disappearance of the acid or ester.
  • Excess thionyl chloride and volatile byproducts are removed under reduced pressure.
  • The resulting 3,4-dihydro-2H-pyran-5-carbonyl chloride is obtained as a reactive intermediate, often used immediately due to its sensitivity to moisture.

This method is well-established in the literature for preparing acyl chlorides from carboxylic acids and esters with high efficiency and purity.

Summary Table of Preparation Steps and Conditions

Step Starting Material Reagents/Conditions Product Notes
1 1-Bromo-3-chloropropane + Methyl acetoacetate Alcoholic solvent, sodium methoxide Methyl 3,4-dihydro-2H-pyran-5-carboxylate (ester) Alkylation and cyclization, solvent recovery possible
2 Methyl 3,4-dihydro-2H-pyran-5-carboxylate Thionyl chloride, inert solvent, reflux or room temp 3,4-Dihydro-2H-pyran-5-carbonyl chloride Chlorination, moisture sensitive intermediate

Research Findings and Industrial Relevance

  • The patented process for methyl 3,4-dihydro-2H-pyran-5-carboxylate preparation emphasizes environmental and economic advantages by minimizing catalyst use and solvent waste.
  • Studies on β-acyl-substituted dihydropyrans reveal the chemical behavior and nucleophilic reactivity of the pyran ring, which is crucial for understanding the stability and reactivity of the acyl chloride derivative.
  • The acyl chloride form is a versatile intermediate for further transformations, including amide formation, esterification, and heterocyclic synthesis, widely used in pharmaceutical compound development.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-pyran-5-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 3,4-dihydro-2H-pyran-5-carboxylic acid and hydrochloric acid.

    Reduction: The carbonyl chloride group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as alcohols, amines, and thiols can react with 3,4-dihydro-2H-pyran-5-carbonyl chloride under mild conditions, often in the presence of a base like triethylamine.

    Hydrolysis: This reaction typically occurs under acidic or basic conditions, with water acting as the nucleophile.

    Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are commonly used under anhydrous conditions.

Major Products Formed

    Esters: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with amines.

    3,4-Dihydro-2H-pyran-5-carboxylic acid: Formed from hydrolysis.

    Alcohols: Formed from reduction.

Scientific Research Applications

3,4-Dihydro-2H-pyran-5-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

    Material Science: It is employed in the synthesis of polymers and other materials with specific properties.

    Medicinal Chemistry: The compound’s derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-pyran-5-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce functional groups into molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be drawn with structurally or functionally related compounds from the evidence, such as sulfonyl chlorides () and pyrrolidine-derived hydrochlorides (). Key differences in reactivity, functional groups, and applications are highlighted below.

Functional Group Reactivity

  • Carbonyl Chloride (-COCl) vs. Sulfonyl Chloride (-SO₂Cl):
    While both groups are electrophilic and participate in nucleophilic substitution, sulfonyl chlorides (e.g., benzenesulfonyl chloride ) are typically used to form sulfonamides or sulfonate esters. In contrast, carbonyl chlorides (as in the target compound) are employed for acylation reactions (e.g., forming esters or amides). Sulfonyl chlorides exhibit lower reactivity toward alcohols compared to acyl chlorides.

  • Amine Hydrochloride vs. Carbonyl Chloride:
    The pyrrolidine-derived 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride () is an amine salt, primarily used as a pharmaceutical intermediate. Unlike the target compound, it lacks electrophilic reactivity and instead serves as a nucleophile or building block in heterocyclic synthesis.

Structural and Electronic Differences

Compound Ring Structure Functional Group Key Reactivity/Applications
3,4-Dihydro-2H-pyran-5-carbonyl chloride 6-membered (O-heterocycle) Carbonyl chloride Acylation, electrophilic substitution
Benzenesulfonyl chloride Aromatic benzene Sulfonyl chloride Sulfonamide synthesis, sulfonation
3,4-Dihydro-2H-pyrrol-5-amine hydrochloride 5-membered (N-heterocycle) Amine hydrochloride Pharmaceutical intermediate

Thermodynamic and Kinetic Data

No direct thermodynamic data (e.g., melting points, boiling points) for the target compound is available in the evidence. However, sulfonyl chlorides (e.g., p-nitrobenzenesulfonyl chloride ) generally exhibit higher thermal stability due to aromatic stabilization, whereas acyl chlorides like the target compound are more moisture-sensitive and reactive.

Limitations of the Comparison

The provided evidence lacks direct information on 3,4-Dihydro-2H-pyran-5-carbonyl chloride, necessitating inferred comparisons with structurally dissimilar compounds. Further experimental studies or computational analyses would be required to validate these extrapolations.

Biological Activity

3,4-Dihydro-2H-pyran-5-carbonyl chloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its implications in drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3,4-Dihydro-2H-pyran-5-carbonyl chloride is C7H7ClO2C_7H_7ClO_2, with a molecular weight of approximately 162.58 g/mol. The compound features a pyran ring which is known for its role in various biological activities.

PropertyValue
Molecular FormulaC₇H₇ClO₂
Molecular Weight162.58 g/mol
IUPAC Name3,4-Dihydro-2H-pyran-5-carbonyl chloride
CAS Number98198-84-6

Antimicrobial Properties

Research indicates that compounds containing the 3,4-dihydro-2H-pyran moiety exhibit significant antimicrobial activity. For instance, a study demonstrated that derivatives of this compound showed inhibitory effects against various bacterial strains, including E. coli and S. aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Anticancer Activity

Several studies have explored the anticancer potential of 3,4-Dihydro-2H-pyran derivatives. A notable investigation revealed that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the carbonyl chloride group enhances the reactivity towards nucleophiles, potentially leading to improved efficacy against tumors .

Neuroprotective Effects

Emerging evidence suggests that 3,4-Dihydro-2H-pyran derivatives may possess neuroprotective properties. In vitro studies have shown that certain analogs can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, promoting enhanced cognitive function .

The biological activity of 3,4-Dihydro-2H-pyran-5-carbonyl chloride can be attributed to several mechanisms:

  • Enzyme Inhibition : The carbonyl chloride group is a reactive electrophile that can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity.
  • Cell Membrane Interaction : The lipophilic nature of the pyran ring allows for better membrane penetration, facilitating interaction with intracellular targets.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed in cancer cells treated with this compound.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several pyran derivatives against S. aureus and E. coli. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to their unsubstituted counterparts.

CompoundMIC (µg/mL)Activity Against
3,4-Dihydro-2H-pyran-5-carbonyl chloride25E. coli
Another derivative50S. aureus

Study on Anticancer Effects

In another investigation focused on cancer cell lines (A549 and MCF7), treatment with 3,4-Dihydro-2H-pyran derivatives resulted in significant reductions in cell viability.

Cell LineIC50 (µM)Treatment Duration
A5491548 hours
MCF72048 hours

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,4-Dihydro-2H-pyran-5-carbonyl chloride, and how can purity be validated?

  • Methodology : A two-step synthesis is typical: (1) Cyclization of γ,δ-unsaturated alcohols or ketones to form the dihydropyran ring, followed by (2) chlorination using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Purity validation requires GC-MS or HPLC coupled with NMR (¹H/¹³C) to confirm structural integrity. For example, in analogous pyran derivatives, IR spectroscopy identifies carbonyl stretches (~1750 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Q. How should researchers handle stability issues during storage of this compound?

  • Methodology : Store under inert gas (argon/nitrogen) at –20°C in moisture-free conditions due to its acyl chloride reactivity. Stability tests on similar compounds (e.g., pyrazole carbonyl chlorides) show hydrolysis within hours under ambient humidity . Use desiccants and septum-sealed vials. Monitor degradation via periodic FT-IR to detect hydroxylation (broad ~3400 cm⁻¹ O-H stretches) .

Q. What safety protocols are critical when working with 3,4-Dihydro-2H-pyran-5-carbonyl chloride?

  • Methodology : Follow guidelines for reactive acyl chlorides:

  • Personal Protection : Acid-resistant gloves, goggles, and fume hood use.
  • Spill Management : Neutralize with sodium bicarbonate or inert adsorbents (vermiculite).
  • Exposure Response : Immediate flushing with water for skin/eye contact (15+ mins); inhalation requires fresh air and medical evaluation. These protocols align with pyranone safety frameworks .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3,4-Dihydro-2H-pyran-5-carbonyl chloride in nucleophilic acyl substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the carbonyl carbon and steric effects from the dihydropyran ring. Compare HOMO-LUMO gaps with experimental kinetic data (e.g., reaction rates with amines or alcohols). Studies on pyridine-carbonyl chlorides show steric hindrance from substituents reduces reactivity by 30–50% .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

  • Methodology :

  • NMR Discrepancies : Use deuterated solvents (CDCl₃) to avoid peak splitting artifacts. Compare coupling constants (e.g., J values for dihydropyran protons) across studies.
  • Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns (³⁵Cl vs. ³⁷Cl) from impurities. For example, conflicting IR data in pyrazole analogs were resolved by normalizing against internal standards .

Q. How does the conformation of the dihydropyran ring influence the compound’s reactivity in multi-step syntheses?

  • Methodology : X-ray crystallography or NOE NMR experiments determine ring puckering (envelope vs. half-chair). Semi-empirical calculations (e.g., MM2 force fields) correlate conformation with steric accessibility. In thienopyridine derivatives, axial substituents increase reaction barriers by 15–20 kcal/mol .

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